tert-Butyl-d9-amine
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Overview
Description
tert-Butyl-d9-amine: is a deuterated analog of tert-butylamine, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl-d9-amine can be synthesized through a multi-step process involving the use of deuterated reagents. One common method involves the reaction of deuterated methanol (methanol-D4) with iodine and red phosphorus to produce methyl iodide-D3. This intermediate is then reacted with acetone-D6 to form tert-butanol-D6. Finally, tert-butanol-D6 is converted to this compound through a reaction with imine chloride and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-d9-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Oxidation Reactions: this compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: It can be reduced to form simpler amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated amines, while oxidation reactions can produce oxides or other oxidized derivatives .
Scientific Research Applications
tert-Butyl-d9-amine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: this compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of tert-Butyl-d9-amine involves its interaction with molecular targets through its amine group. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity and the overall metabolic pathways .
Comparison with Similar Compounds
tert-Butylamine: The non-deuterated analog of tert-Butyl-d9-amine, commonly used in organic synthesis and as a building block for pharmaceuticals.
tert-Butanol-D6: Another deuterated compound used in similar applications but with different functional groups.
Methylamine-D3: A simpler deuterated amine used in various chemical and biological studies.
Uniqueness: this compound is unique due to its high isotopic purity and the presence of nine deuterium atoms, which make it particularly valuable in studies requiring precise isotopic labeling. Its stability and reactivity also make it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBMKDOPFTVDT-GQALSZNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6045-08-5 |
Source
|
Record name | tert-Butyl-d9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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